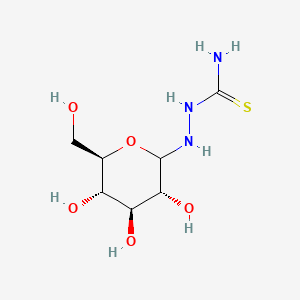
4-Acetyloxy Omeprazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyloxy Omeprazole is a metabolite of Omeprazole . Omeprazole is a proton pump inhibitor used to treat conditions such as heartburn and gastric acid hypersecretion .
Synthesis Analysis
The synthesis of Omeprazole involves the oxidizing of omeprazole sulfide to (S)-omeprazole catalyzed by environmentally friendly catalyst soybean pod peroxidase (SPP) in water-in-oil microemulsions . The proposed mechanism of asymmetric sulfoxidations catalyzed by SPP involves three concomitant mechanisms .Molecular Structure Analysis
The molecular weight of 4-Acetyloxy Omeprazole is 373.43 and its molecular formula is C18H19N3O4S .Chemical Reactions Analysis
The computational results reveal that CYP2C19 exclusively metabolizes R-omeprazole to hydroxyomeprazole, which is hydrophilic and can easily excrete, whereas CYP3A4 metabolizes S-omeprazole to lipophilic sulfone .Scientific Research Applications
Drug Release Mechanism Studies
4-Acetyloxy Omeprazole is utilized in the study of drug release mechanisms from solid dosage forms. Researchers employ thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), to investigate the release kinetics of omeprazole and its derivatives . These studies are crucial for designing medications with optimal release profiles, ensuring therapeutic efficacy.
Mendelian Randomization Studies
In the field of epidemiology, 4-Acetyloxy Omeprazole is a subject of Mendelian randomization studies to understand the causal effects of drugs on diseases. For instance, research has been conducted to explore the potential link between omeprazole use and the risk of osteoarthritis . These studies help in assessing the long-term safety of pharmaceuticals.
Analytical Chemistry
4-Acetyloxy Omeprazole is analyzed using various quantitative analytical techniques to estimate its presence in pharmaceutical preparations. This includes resolving overlapping spectra between aspirin and omeprazole to ensure accurate dosage and efficacy .
Pharmacokinetic Modeling
The compound is used in pharmacokinetic modeling to predict the pharmacokinetics and pharmacodynamics of omeprazole, especially considering CYP2C19 polymorphisms . This helps in understanding how the drug behaves in different metabolic scenarios, aiding in personalized medicine.
Pediatric Drug Formulation
In the pharmaceutical industry, 4-Acetyloxy Omeprazole plays a role in the optimization of manufacturing processes for pediatric formulations. The development of organic-solvent-free enteric pellets is one such application, where the compound’s stability and quality are of paramount importance .
Environmental Impact Studies
Lastly, 4-Acetyloxy Omeprazole is part of toxicological and ecotoxicological studies to prioritize pharmaceuticals based on their environmental risks . These studies are essential for understanding the environmental footprint of drugs and for developing safer pharmaceuticals.
Mechanism of Action
Target of Action
4-Acetyloxy Omeprazole is a metabolite of Omeprazole . The primary target of Omeprazole, and by extension 4-Acetyloxy Omeprazole, is the H+/K+ ATPase enzyme system , also known as the proton pump . This enzyme system is located on the gastric parietal cells and is responsible for the final step in the secretion of gastric acid .
Mode of Action
Omeprazole, and thus 4-Acetyloxy Omeprazole, functions as a proton pump inhibitor (PPI) . It binds to the H+/K+ ATPase enzyme system, inhibiting both stimulated and basal gastric acid secretion . This interaction results in a dose-dependent inhibition of gastric acid secretion .
Biochemical Pathways
The action of 4-Acetyloxy Omeprazole affects several biochemical pathways. It has been shown to modulate the lysosomal transport pathway, as evidenced by changes in the expression of LAMP-1, Cathepsin-D, and β-COP in lysosome- and Golgi complex-containing cell fractions . Additionally, Omeprazole has been found to inhibit proliferation and modulate autophagy in certain cell types .
Pharmacokinetics
The pharmacokinetics of Omeprazole have been extensively studied. It is mainly metabolized by CYP2C19 and CYP3A4 . The pharmacokinetics and anti-gastric acid secretion of Omeprazole can be described using a physiologically based pharmacokinetic-pharmacodynamic (PBPK-PD) model . This model takes into account the polymorphisms of CYP2C19, which can result in different metabolic rates among individuals .
Result of Action
The inhibition of the proton pump by 4-Acetyloxy Omeprazole leads to a decrease in gastric acid secretion. This results in an increase in gastric pH, which can alleviate symptoms associated with conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers . Furthermore, it promotes the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .
Action Environment
The action of 4-Acetyloxy Omeprazole can be influenced by various environmental factors. For instance, the relative potencies of different PPIs, including Omeprazole, can vary based on the mean 24-h gastric pH . Additionally, the presence of Helicobacter pylori infection can influence the dose needed to achieve a given increase in mean 24-h intragastric pH .
properties
IUPAC Name |
[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-10-8-19-16(11(2)17(10)25-12(3)22)9-26(23)18-20-14-6-5-13(24-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNXQPDMZHHMAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC(=O)C)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744190 |
Source


|
| Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-3,5-dimethylpyridin-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyloxy Omeprazole | |
CAS RN |
1246814-65-2 |
Source


|
| Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-3,5-dimethylpyridin-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl]cyclopropyl}oxy)silane](/img/structure/B587157.png)
![7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587158.png)
![Cyclopropanecarboxylic acid, 1-[(1-methylethenyl)amino]-, methyl ester (9CI)](/img/no-structure.png)



![(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587169.png)
![(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587171.png)
![Benzenemethanamine, N-[[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclohexyl]methylene]-alpha-methyl-, (alphaR)-](/img/structure/B587172.png)

![4-[(1R)-1-(Acetylamino)ethyl]benzoic acid](/img/structure/B587175.png)
![N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B587178.png)